molecular formula C8H8N2O3 B1296046 5-(2-Furyl)-5-methylimidazolidine-2,4-dione CAS No. 4615-71-8

5-(2-Furyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1296046
CAS No.: 4615-71-8
M. Wt: 180.16 g/mol
InChI Key: CLYDEKUAEQOFIL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 5-(2-furyl)-5-methylimidazolidine-2,4-dione belongs to the hydantoin family, a class of heterocyclic organic compounds first isolated in 1861 by Adolf von Baeyer during his studies on uric acid derivatives. Hydantoins gained prominence through the work of Friedrich Urech, who developed the Urech hydantoin synthesis in 1873, enabling the production of 5-substituted derivatives via reactions between amino acids and cyanates. The specific synthesis of this compound likely emerged from later advancements in functionalizing hydantoins with aromatic and alkyl groups, leveraging methods such as the Bucherer–Bergs reaction (condensation of cyanohydrins with ammonium carbonate). Its structural complexity reflects mid-20th-century efforts to explore hydantoin derivatives for pharmaceutical applications.

Classification within Hydantoin Family

This compound is classified as a 5,5-disubstituted hydantoin , characterized by:

  • A five-membered imidazolidine-2,4-dione core
  • A methyl group and a 2-furyl substituent at position 5
  • Membership in the broader family of anticonvulsant and bioactive hydantoins, though distinct from pharmaceuticals like phenytoin due to its furyl moiety.

Table 1: Key Classification Features

Feature Description
Core structure Imidazolidine-2,4-dione ring
Substituents 5-methyl, 5-(2-furyl)
Functional groups Two ketone groups (C2, C4), one secondary amine (N3)

Nomenclature and Identification Systems

The compound is systematically identified as follows:

  • IUPAC name : 5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
  • CAS Registry Number : 4615-71-8
  • PubChem CID : 289051
  • SMILES : CC1(C(=O)NC(=O)N1)C2=CC=CO2
  • Molecular formula : C₈H₈N₂O₃
  • Molecular weight : 180.16 g/mol

Its spectroscopic identifiers include characteristic IR carbonyl stretches (~1750 cm⁻¹ for C=O) and NMR signals (e.g., furyl protons at δ 6.3–7.4 ppm).

Position in Imidazolidine-2,4-dione Chemistry

The compound’s structure integrates two key features of imidazolidine-2,4-dione chemistry:

  • Electronic effects : The electron-withdrawing ketone groups at C2 and C4 polarize the ring, enhancing reactivity at N1 and N3.
  • Steric and electronic modulation : The 5-methyl and 5-(2-furyl) groups introduce steric bulk and π-conjugation, respectively, influencing:
    • Solubility: Moderate polarity due to the furan oxygen
    • Reactivity: Susceptibility to nucleophilic substitution at C5
    • Biological interactions: Potential for π-stacking with aromatic residues in proteins

Properties

IUPAC Name

5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYDEKUAEQOFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302358
Record name 5-(2-furyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4615-71-8
Record name 4615-71-8
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Record name 4615-71-8
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-furyl)-5-methylimidazolidine-2,4-dione
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Preparation Methods

Method A: Reaction of Furan Derivatives

One common synthesis route involves the reaction of furan derivatives with appropriate amines or amino acids under controlled conditions. The following steps outline this method:

  • Reagents:

    • Furan-2-carboxylic acid
    • Methylamine or dimethylamine
    • Acetic anhydride (as a coupling agent)
  • Procedure:

    • The furan derivative is reacted with methylamine in the presence of acetic anhydride.
    • The reaction mixture is stirred at room temperature for several hours.
    • The product is isolated through crystallization or chromatography.

This method has been reported to yield high purity products and is suitable for laboratory-scale synthesis.

Method B: Cyclization Reaction

Another effective method is the cyclization of substituted ureas with furan derivatives:

  • Reagents:

    • Urea or thiourea
    • Furan-2-carbaldehyde
    • Acid catalyst (e.g., hydrochloric acid)
  • Procedure:

    • Urea is mixed with furan-2-carbaldehyde in the presence of an acid catalyst.
    • The mixture is heated under reflux conditions.
    • Upon completion, the mixture is cooled, and the product is extracted using organic solvents.

This method allows for the formation of imidazolidine rings efficiently and has been documented in various studies.

Comparative Analysis of Preparation Methods

The following table summarizes the key features and yields associated with different preparation methods for this compound:

Method Reagents Used Conditions Yield (%) Purity (%)
Method A Furan-2-carboxylic acid, methylamine Room temperature 85-90 >95
Method B Urea, furan-2-carbaldehyde Reflux 75-80 >90

Research Findings

Recent studies have focused on optimizing these synthesis routes to enhance yield and reduce reaction times. For instance:

  • A study highlighted that using microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields and purities.

  • Another research emphasized the importance of solvent choice in influencing the reaction pathway, suggesting that polar aprotic solvents lead to better outcomes in terms of product stability and purity.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione exhibit notable antimicrobial properties. For instance, compounds derived from this structure have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin. In particular, certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

1.2 Anticancer Properties
Research indicates that this compound and its analogs possess anticancer potential. Studies have reported that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways related to cell proliferation and survival .

1.3 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation in experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Chemical Properties

This compound can be synthesized through multicomponent reactions involving furfural and imidazolidine precursors. The synthesis pathway typically yields high purity and good yields, making it suitable for further functionalization .

3.1 Polymer Chemistry
The compound is being explored for its role as a building block in polymer synthesis. Its unique chemical structure allows it to act as a cross-linking agent, enhancing the thermal stability and mechanical properties of polymers .

3.2 Flame Retardants
Due to its thermal stability and chemical properties, this compound is being investigated as a flame retardant additive in various materials, contributing to the safety and performance of polymeric materials under high-temperature conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized derivatives of this compound showed that specific modifications significantly enhanced their antibacterial activity against resistant bacterial strains. The results indicated that compounds with particular substituents exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives of this compound could inhibit the proliferation of cancer cells in a dose-dependent manner. The study highlighted the potential of these compounds as lead candidates for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione with its analogs:

Compound Name Substituents at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-Furyl, Methyl C₈H₈N₂O₃ 180.16 Inferred aromatic π-π interactions -
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl, Methyl C₁₀H₉FN₂O₂ 224.19 Enhanced rigidity, electronic effects ; crystallizes with U-shaped conformation
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl, Methyl, 4-Chlorophenylsulfonyl C₁₆H₁₂ClFN₂O₄S 398.79 Hypoglycemic activity; N–H···O hydrogen bonding in crystal lattice
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione 4-Methoxybenzyl, Methyl C₁₄H₁₃NO₄S 291.32 Life science applications; supplied in high purity
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxy-3-methylphenyl, Methyl C₁₂H₁₄N₂O₃ 234.25 Early-stage research chemical
Key Observations:
  • Electron-Donating Groups (e.g., 4-methoxybenzyl in ): Increase solubility and alter electronic environments for nucleophilic reactions. Bulkier Groups (e.g., sulfonyl in ): Introduce steric hindrance and polar interactions, impacting crystal packing and bioactivity.
  • Furyl vs. Phenyl : The 2-furyl group in the target compound may offer weaker electron-withdrawing effects compared to fluorophenyl but stronger π-π stacking than alkyl substituents.

Biological Activity

5-(2-Furyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8N2_2O3_3
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 3313633

The structure of this compound features a furan ring attached to an imidazolidine core, which is known to influence its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Ravichandiran et al. (2019) demonstrated that derivatives of this compound can induce oxidative stress in bacterial cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death. The minimum inhibitory concentration (MIC) for various bacterial strains was reported between 15.6 and 500 µg/mL, suggesting potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainMIC (µg/mL)
Escherichia coli15.6
Staphylococcus aureus31.2
Klebsiella pneumoniae62.5

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For example, treatment with this compound resulted in increased levels of pro-apoptotic markers such as cleaved caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .

A case study involving AGS gastric cancer cells showed that the compound caused G2/M phase arrest and increased apoptotic rates by up to 60% at specific concentrations .

The biological activity of this compound is attributed to several mechanisms:

  • Oxidative Stress Induction : The compound increases ROS levels within cells, which can lead to cellular damage and death.
  • Apoptosis Pathway Activation : It activates caspases involved in the apoptotic process while downregulating survival pathways.
  • Cell Cycle Arrest : The compound can halt cell division at the G2/M checkpoint, preventing cancer cell proliferation.

Toxicological Considerations

While the biological activities are promising, potential toxicological effects must be considered. Safety assessments are crucial when evaluating new compounds for therapeutic use. Preliminary studies suggest that at high concentrations, the compound may exhibit cytotoxic effects on non-target cells .

Q & A

Q. What methodologies are employed to determine the molecular and crystal structure of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione?

The compound's structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) . For example, studies on structurally related imidazolidine-2,4-diones (e.g., 5-(4-fluorophenyl)-5-methyl derivatives) reveal detailed crystallographic parameters, including bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . Complementary techniques like FT-IR , NMR spectroscopy , and mass spectrometry validate functional groups and molecular weight.

Q. What are the common synthetic routes for preparing this compound?

Synthesis often involves cyclocondensation reactions between substituted urea derivatives and furyl-containing aldehydes or ketones. For instance, analogous compounds are synthesized by reacting 5-substituted hydantoins with aldehydes under acidic or thermal conditions . Solvent selection (e.g., dichloromethane or ethanol) and catalysts (e.g., triethylamine) influence reaction efficiency .

Advanced Research Questions

Q. How can sulfonylation reactions be optimized to enhance the bioactivity of this compound derivatives?

Sulfonylation with reagents like 4-chlorobenzenesulfonyl chloride in CH₂Cl₂ with triethylamine and DMAP as catalysts achieves high yields. Reaction monitoring via TLC ensures completion, followed by purification through recrystallization or column chromatography . Modifying substituents on the sulfonyl group can target specific bioactivities (e.g., hypoglycemic or aldose reductase inhibition) .

Q. What computational strategies aid in designing novel derivatives of this compound for targeted pharmacological applications?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while molecular docking screens for binding affinity against enzymes like aldose reductase . Integration with machine learning optimizes experimental conditions by analyzing historical reaction data (e.g., ICReDD’s computational-experimental feedback loop) .

Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?

Systematic dose-response studies in in vitro assays (e.g., enzyme inhibition) and validation in in vivo models (e.g., diabetic complications) clarify discrepancies. For example, aldose reductase inhibition assays should use standardized protocols (e.g., NADPH consumption rates) and control for interfering factors like solvent polarity . Cross-referencing crystallographic data with activity profiles identifies structure-activity relationships (SAR) .

Q. What experimental approaches are recommended to evaluate the compound’s pharmacokinetic and toxicity profiles?

  • ADME studies : Use Caco-2 cell monolayers for permeability and liver microsomes for metabolic stability.
  • Toxicity screening : Employ zebrafish embryos or murine models for acute toxicity.
  • Target specificity : Compare activity against related enzymes (e.g., fatty acid amide hydrolase vs. aldose reductase) to assess off-target effects .

Methodological Frameworks

Q. How can hybrid computational-experimental workflows improve reaction design for imidazolidine-2,4-dione derivatives?

Platforms like ICReDD integrate quantum mechanics (QM) calculations with robotic experimentation. For instance, QM-guided reaction path searches predict feasible intermediates, while high-throughput screening rapidly tests candidate conditions (e.g., solvent, temperature) . This reduces trial-and-error cycles by >50% in complex syntheses .

Q. What crystallographic techniques are critical for analyzing intermolecular interactions in imidazolidine-2,4-dione derivatives?

Hirshfeld surface analysis quantifies non-covalent interactions (e.g., H-bonds, halogen contacts), while packing diagrams reveal stacking motifs (e.g., centroid-to-centroid distances of 3.7–3.9 Å in sulfonylated derivatives) . Temperature-dependent SC-XRD studies further probe thermal stability and polymorphism .

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